Sodium nifurstyrenate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-ZIKNSQGESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1534-38-9 (Parent) | |
| Record name | Sodium nifurstyrenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701035463 | |
| Record name | Sodium nifurstyrenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-23-3 | |
| Record name | Sodium nifurstyrenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium nifurstyrenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Reactivity of Sodium Nifurstyrenate
Elucidation of Primary Synthetic Pathways
The principal industrial synthesis of sodium nifurstyrenate (B10784907) is a multi-step process that begins with the formation of a vinylbenzoic acid intermediate, followed by nitration and final salt formation. The most commonly cited route involves the condensation of a substituted benzaldehyde (B42025) with a compound providing the furan (B31954) ring structure, which is subsequently nitrated and saponified.
The core of the sodium nifurstyrenate synthesis involves a condensation reaction to form the carbon-carbon double bond of the vinyl group. One of the primary pathways utilizes an Aldol-type condensation mechanism. This reaction typically involves the reaction of an aldehyde with a compound containing an activated methylene (B1212753) group.
In a key synthetic route, the aldehyde group of a benzaldehyde derivative reacts with the activated methyl group of a furan-containing precursor. The mechanism proceeds via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable conjugated styryl system.
Another described industrial synthesis involves the condensation between 3,4-dichlorobenzaldehyde (B146584) and indoline-2-one in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (80–90°C) over 4–6 hours. This reaction forms a conjugated enone intermediate, which sets the stage for subsequent transformations.
Table 1: Key Parameters in Primary Condensation Reaction
| Parameter | Condition | Purpose/Effect | Citation |
|---|---|---|---|
| Reactants | 3,4-dichlorobenzaldehyde, Indoline-2-one | Formation of the core chemical backbone | evitachem.com |
| Solvent | Dimethyl sulfoxide (DMSO) | Enhances reaction efficiency and solubility of reactants | evitachem.com |
| Temperature | 80–90°C | Provides activation energy for the condensation reaction | |
| Reaction Time | 4–6 hours | Allows for completion of the reaction to maximize yield |
| Molar Ratio | 1:1.2 (3,4-dichlorobenzaldehyde to indoline-2-one) | Optimizes yield, reported at 68-72% | |
The introduction of the nitro (—NO₂) group is a critical step, as this functional group is essential for the compound's characteristic biological activity. The nitro group is a powerful electron-withdrawing group, a property that significantly influences the electronic structure of the molecule and facilitates nucleophilic substitution reactions on aromatic rings. wikipedia.org
The nitration is typically carried out on the furan ring of the synthesized intermediate. This transformation is an electrophilic aromatic substitution reaction. A nitrating agent, classically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is used. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich furan ring to introduce the nitro group, typically at the 5-position.
The final step in the synthesis is the conversion of the carboxylic acid intermediate, 4-(2-(5-nitro-2-furyl)vinyl)benzoic acid, into its sodium salt. smolecule.com This is a straightforward acid-base neutralization reaction. The carboxylic acid is treated with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). smolecule.com The hydroxide ion deprotonates the carboxylic acid, forming a carboxylate anion and water. The resulting negatively charged carboxylate ion then forms an ionic bond with the positively charged sodium ion (Na⁺), yielding the final product, this compound. This process increases the aqueous solubility of the compound.
Exploration of Advanced Synthetic Methodologies
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced methodologies have been explored. These include microwave-assisted synthesis and the use of polymer-supported reagents.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. nih.gov In the context of this compound synthesis, microwave irradiation has been shown to significantly reduce the reaction time compared to conventional heating methods. For the condensation step, reaction times can be shortened from 4-6 hours to just 1-2 hours, while achieving comparable yields of 70-75%. This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can lead to higher reaction rates and sometimes improved yields. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Citation |
|---|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours | |
| Reported Yield | 68–72% | 70–75% |
| Energy Input | Conductive Heating | Microwave Irradiation | nih.gov |
Solid-phase synthesis utilizing polymer-supported reagents offers a streamlined approach to chemical synthesis by simplifying the purification process. cam.ac.uk In this methodology, reagents are covalently bound to an insoluble polymer support. unishivaji.ac.in After the reaction is complete, the polymer-bound excess reagents and by-products can be easily removed by simple filtration, eliminating the need for complex chromatographic purification steps. cam.ac.ukunishivaji.ac.in
This approach has been investigated for the synthesis of this compound to simplify the purification of intermediates. For instance, polymer-supported oxidizing agents like supported permanganate (B83412) or reducing agents like polymer-supported borohydride (B1222165) can be used for specific transformations. cam.ac.uk Scavenger resins can also be employed to remove unreacted starting materials or by-products from the solution. cam.ac.uk While this method greatly simplifies the purification workflow, its application in the large-scale industrial production of this compound faces challenges related to scalability and the cost of the polymeric reagents.
Chromatographic and Extraction-Based Purification Protocols
The purification of this compound from crude reaction mixtures is a critical step to ensure its suitability for research and veterinary applications, necessitating a purity of over 95%. This is typically achieved through a combination of liquid-liquid extraction and advanced chromatographic techniques.
Principles of Liquid-Liquid Extraction for Crude Product Refinement
Liquid-liquid extraction (LLE) is a fundamental technique employed for the initial refinement of this compound. This process leverages the differential solubility of the compound and impurities in two immiscible liquid phases. A common method involves a biphasic system of acetonitrile (B52724) saturated with n-hexane and formic acid. mhlw.go.jp
The crude product is first homogenized with acetonitrile and n-hexane. Due to its polarity, this compound preferentially partitions into the acetonitrile layer, while nonpolar impurities are sequestered in the n-hexane layer. Centrifugation is then used to facilitate a clean separation of the two phases. mhlw.go.jp The acetonitrile layer, containing the desired product, is collected. To ensure the removal of any residual water, which can interfere with subsequent steps, an anhydrous salt like sodium sulfate (B86663) is added as a drying agent. mhlw.go.jp
Ultrasound-assisted extraction with acetonitrile followed by defatting with n-hexane has also been reported as an effective sample preparation procedure for the determination of this compound residues in various tissues. nih.gov
Table 1: Parameters for Liquid-Liquid Extraction of this compound
| Parameter | Details |
| Solvent System | Acetonitrile saturated with n-hexane, Formic Acid mhlw.go.jp |
| Homogenization | The crude mixture is thoroughly mixed with the solvents. |
| Phase Separation | Achieved by centrifugation at approximately 3,000 rpm for 5 minutes. mhlw.go.jp |
| Drying Agent | Anhydrous sodium sulfate is used to remove residual water from the acetonitrile phase. mhlw.go.jp |
Advanced Chromatographic Separation Techniques
Following initial purification by LLE, more advanced chromatographic methods are employed to achieve high purity. High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound. researchgate.net
For industrial-scale purification, cartridge columns packed with a quaternary ammonium (B1175870) salt-modified divinylbenzene-N-vinylpyrrolidone copolymer are utilized. mhlw.go.jp This solid-phase extraction (SPE) clean-up procedure effectively removes nitrofuran byproducts and other impurities. nih.gov The selection of the stationary phase and mobile phase is critical for achieving optimal separation. A common HPLC setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as 50 mM potassium phthalate (B1215562) (pH 4) or 5 mM aqueous oxalic acid. researchgate.netnih.gov Detection is typically carried out using a UV detector set at a wavelength where this compound exhibits strong absorbance, such as 265 nm or 420 nm. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the determination of this compound residues. nih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry, allowing for very low detection limits. nih.gov
Table 2: High-Performance Liquid Chromatography Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 x 4.6 mm I.D.) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with buffer (e.g., 50 mM potassium phthalate, pH 4) researchgate.net or Acetonitrile:5 mM aqueous oxalic acid (e.g., 45:55) nih.gov |
| Detection | UV at 265 nm or 420 nm researchgate.netnih.gov |
| Flow Rate | Typically around 1.0 mL/min |
Intrinsic Chemical Reactions and Derivatives
This compound, as a nitrofuran derivative, can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to understanding its mechanism of action and metabolic fate.
Oxidative Reactions and Product Characterization
Under specific conditions, this compound can be oxidized to form various oxidized derivatives. smolecule.comevitachem.com The nitrofuran ring and the vinyl group are potential sites for oxidation. Common oxidizing agents like potassium permanganate can be used to induce these reactions. smolecule.comevitachem.com The characterization of the resulting oxidized products is essential for a complete understanding of the compound's chemical behavior.
Reductive Pathways and Metabolite Analogues
The reduction of the nitro group on the furan ring is a key bioactivation step for nitrofuran compounds, leading to the formation of reactive intermediates. smolecule.com This reduction is often mediated by bacterial nitroreductases. smolecule.com The resulting electrophilic intermediates are capable of interacting with biological macromolecules. smolecule.com
In animal and fish liver cytosol, this compound has been shown to undergo anaerobic reduction, leading to the formation of metabolites such as 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene. epa.gov Further reduction can occur, for instance, with the use of reducing agents like sodium borohydride, to yield different reduced products. smolecule.comevitachem.com The study of these reductive pathways is crucial for understanding the compound's antibacterial mechanism and its metabolism. smolecule.com
Nucleophilic and Electrophilic Substitution Investigations
This compound can participate in both nucleophilic and electrophilic substitution reactions, where atoms or functional groups on the molecule are replaced. smolecule.comevitachem.com The aromatic ring and the furan ring are potential sites for electrophilic substitution, while the carbon-halogen bond in precursor molecules used in its synthesis is susceptible to nucleophilic substitution. evitachem.comscribd.com
In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks an electron-deficient center (the electrophile), resulting in the displacement of a leaving group. masterorganicchemistry.com The study of these reactions can provide insights into the synthesis of new derivatives of this compound with potentially modified properties.
Pharmacokinetic and Biotransformation Dynamics
Excretion Pathways and Clearance Mechanisms
The elimination of sodium nifurstyrenate (B10784907) from the body involves distribution to various tissues followed by metabolic processes and excretion. Studies in cultured yellowtail (Seriola quinqueradiata) show that after oral administration, the compound is detected in serum, muscle, liver, kidney, and bile. researchgate.net The disappearance of sodium nifurstyrenate varies by tissue, with the compound being eliminated from muscle at 12 hours, kidney at 24 hours, and liver at 96 hours post-administration. researchgate.net
A significant pathway for excretion appears to be through the biliary system. researchgate.net Considerable concentrations of this compound are detectable in the bile for an extended period, with the elimination phase not being clearly identifiable even at 96 hours. researchgate.netnii.ac.jp This prolonged presence in the bile suggests that biliary excretion is a primary and slow clearance mechanism. researchgate.net The liver is a key site for the metabolism of the compound, which contributes to its clearance. nih.govevitachem.com
The calculated elimination time (Et), defined as the time required for the drug concentration to reach the detection limit, provides further insight into its clearance from different tissues. researchgate.net
| Tissue | Elimination Time (Et) (hours) | Source |
|---|---|---|
| Serum | 16.2 | researchgate.netnii.ac.jp |
| Muscle | 9.5 | researchgate.netnii.ac.jp |
| Liver | 101 | researchgate.netnii.ac.jp |
| Kidney | 15.0 | researchgate.netnii.ac.jp |
Quantitative Pharmacokinetic Modeling
Quantitative analysis using pharmacokinetic models has been essential in characterizing the absorption, distribution, and elimination kinetics of this compound.
The pharmacokinetics of this compound have been successfully described using compartmental models, with the choice of model depending on the route of administration.
Following oral administration in cultured yellowtail, the time course of serum concentrations was effectively evaluated using a one-compartment open model with first-order absorption. researchgate.netnii.ac.jp An attempt to apply a two-compartment model in this context did not yield acceptable parameters. researchgate.net
In contrast, when this compound was administered via a bolus intravascular injection in yellowtail, the resulting serum concentration data were best described by a two-compartment open model . researchgate.net This indicates a biphasic decline in serum levels, characterized by an initial rapid distribution phase followed by a slower elimination phase. researchgate.net
Kinetic parameters for this compound have been determined through research, primarily in fish species. These parameters quantify the rate and extent of the drug's disposition.
After oral administration to yellowtail, key pharmacokinetic parameters were calculated based on the one-compartment model. researchgate.netnii.ac.jp
| Parameter | Value | Tissue | Source |
|---|---|---|---|
| Time to Peak Concentration (tmax) | 1.9 h | Serum | researchgate.netnii.ac.jp |
| Peak Serum Concentration (Cmax) | 6.98 µg/ml | Serum | researchgate.net |
| Area Under the Curve (AUC) | 31.6 µg·h/ml | Serum | researchgate.netnii.ac.jp |
| Mean Residence Time (MRT) | 3.0 h | Serum | researchgate.netnii.ac.jp |
| Elimination Half-Life (T1/2β) | 1.4 h | Serum | researchgate.netnii.ac.jp |
| 2.4 h | Muscle | researchgate.netnii.ac.jp | |
| 29.7 h | Liver | researchgate.netnii.ac.jp | |
| 1.5 h | Kidney | researchgate.netnii.ac.jp |
Following intravascular administration in yellowtail, a different set of parameters was determined using the two-compartment model, which distinguishes between the distribution and elimination phases. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Distribution Half-Life (T1/2α) | 0.6 h | researchgate.net |
| Elimination Half-Life (T1/2β) | 7.7 h | researchgate.net |
| Apparent Volume of Distribution (Vd) | 2.99 L/kg | researchgate.net |
| Total Body Clearance (ClB) | 271 ml/kg/h | researchgate.net |
The extent to which a compound binds to proteins in biological fluids, such as plasma, is a critical factor influencing its pharmacokinetic profile. evotec.com Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. evotec.com The binding of this compound to serum proteins has been quantified.
In a study involving yellowtail, the in vivo serum protein binding of this compound was determined to be 69.4 ± 7.5% . researchgate.net This indicates that a significant portion of the compound in circulation is bound to plasma proteins, which affects its volume of distribution and clearance rate. researchgate.net
Antimicrobial Efficacy and Pathogen Susceptibility
Efficacy Spectrum Against Key Aquaculture Pathogens
Research has focused on the susceptibility of several critical aquaculture pathogens to sodium nifurstyrenate (B10784907), revealing its potential as a therapeutic agent.
Studies have shown that sodium nifurstyrenate exhibits notable efficacy against luminous bacteria such as Vibrio harveyi and V. splendidus. In in-vitro assessments, this compound, along with other nitrofurans, displayed relatively low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), often below 25 µg/ml, against these Vibrio species researchgate.net. One study specifically highlighted that all tested Vibrio strains isolated from rotifers were sensitive to this compound, with MIC values ranging from 0.1 to 1.6 µg/ml . While specific data on Vibrio anguillarum is limited, the demonstrated broad anti-Vibrio activity suggests potential efficacy.
In Vitro Susceptibility of Vibrio Species to this compound
| Pathogen | MIC Range (µg/ml) | Source |
|---|---|---|
| Vibrio harveyi | <25 | researchgate.net |
| Vibrio splendidus | <25 | researchgate.net |
| Vibrio spp. (from rotifers) | 0.1 - 1.6 |
While comprehensive research on the efficacy of this compound against Streptococcus iniae is not extensively available, in vitro studies have demonstrated its effectiveness against Streptococcus infections in cultured yellowtail . This suggests a potential role for this compound in managing streptococcosis, a significant disease in various fish species. Further research is warranted to establish specific MIC values and clinical efficacy for S. iniae.
There is a notable lack of specific research on the direct efficacy of this compound against Pasteurella piscicida (now known as Photobacterium damselae subsp. piscicida) and the causative agents of flexibacteriosis, such as Tenacibaculum maritimum. While the broader antibacterial spectrum of nitrofurans is acknowledged, dedicated studies are required to determine the susceptibility of these specific pathogens to this compound.
Comparative Analysis of Antimicrobial Potency
Understanding the potency of this compound in relation to other commonly used antibiotics is crucial for informed therapeutic decisions in aquaculture.
Direct comparative studies providing specific MIC values of this compound against beta-lactam antibiotics (e.g., amoxicillin) and macrolides (e.g., erythromycin) for key aquaculture pathogens are limited in publicly available literature. However, the frequent use of beta-lactams and macrolides in aquaculture provides a baseline for the need for alternative effective treatments like this compound, especially in the face of growing antimicrobial resistance nih.govmdpi.com. The demonstrated low MICs of this compound against certain Vibrio species suggest it could be a potent alternative where resistance to more conventional antibiotics is a concern.
This compound belongs to the nitrofuran class of antibiotics, which also includes compounds like nitrofurantoin (B1679001) and furazolidone (B1674277). While they share a common 5-nitrofuran ring, their chemical structures and, consequently, some of their properties and efficacy spectra can differ.
Research indicates that both this compound and other nitrofurans like furazolidone and nitrofurantoin show efficacy against various aquatic pathogens researchgate.net. However, the specific potency can vary. For instance, in one study, both this compound and furazolidone were effective against luminous vibrios researchgate.net.
The primary distinction often lies in their approved uses and the specific pathogens they are most effective against. This compound has been specifically utilized in Japanese aquaculture for the prevention and treatment of bacterial infections in fish nih.gov. The development of bacterial resistance to nitrofurans can be a concern due to their persistence in water researchgate.net. This underscores the importance of responsible use and the need for continued research into the comparative efficacy and resistance profiles of different nitrofuran compounds in aquaculture settings.
In Vitro Susceptibility Testing Methodologies
In vitro susceptibility testing is fundamental to determining the efficacy of an antimicrobial agent against specific pathogens. These laboratory methods provide crucial data on the concentration of a drug required to inhibit or kill a microorganism. For this compound, various methodologies have been employed to establish its spectrum of activity and potency against relevant pathogens, primarily in the context of aquaculture. The goal of this testing is to offer a dependable forecast of how a pathogen is likely to react to antimicrobial treatment in an infected host organism. woah.org Common formats for this type of testing include disk diffusion, agar (B569324) dilution, and broth dilution (both macrodilution and microdilution). woah.org
Minimal Inhibitory Concentration (MIC) Determinations and Interpretation
The Minimal Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. harvard.eduyoutube.com It is considered a gold standard for determining the susceptibility of organisms to antimicrobials. harvard.edu Data from MIC studies are used to determine breakpoints for interpreting whether a pathogen is susceptible, intermediate, or resistant to a particular drug. harvard.edumsdmanuals.com
Standardized methods for MIC determination are crucial for reproducibility and accuracy. woah.orgharvard.edu Two primary methods are commonly utilized:
Broth Dilution: This is a widely used technique to determine the MIC. youtube.com The method involves preparing a series of tubes or microplate wells with a liquid growth medium (broth) containing serial twofold dilutions of the antimicrobial agent. youtube.comsci-hub.se Each tube is then inoculated with a standardized suspension of the test microorganism. youtube.com Following incubation, the tubes are examined for visible signs of growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a tube that shows no visible growth. youtube.com
Agar Dilution: In this method, the antimicrobial agent is incorporated directly into an agar medium in a series of petri plates at various concentrations. The surface of each plate is then inoculated with a standardized number of the test bacteria. After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of the agent that completely inhibits the growth of the organism on the agar surface.
Studies have demonstrated the effectiveness of this compound at low concentrations against common aquatic pathogens. For certain bacteria, MICs have been reported to be as low as 0.00313–0.78 µg/mL. Research on the bacterial flora of rotifers (Brachionus plicatilis) evaluated the in vitro susceptibility of 60 bacterial strains to this compound. The results showed that all tested strains of Vibrio were sensitive, with MIC values ranging from 0.1 to 1.6 µg/mL. semanticscholar.org In contrast, strains of Acinetobacter, Moraxella, and Pseudomonas were found to be less susceptible or resistant to the compound. semanticscholar.org
Table 1: In Vitro Susceptibility of Various Pathogens to this compound (MIC)
| Pathogen | MIC Range (µg/mL) | Source |
|---|---|---|
| Vibrio anguillarum | 0.00313 - 0.78 | |
| Streptococcus iniae | 0.00313 - 0.78 | |
| Vibrio spp. (from rotifers) | 0.1 - 1.6 | semanticscholar.org |
| Acinetobacter spp. | Less Susceptible / Resistant | semanticscholar.org |
| Moraxella spp. | Less Susceptible / Resistant | semanticscholar.org |
| Pseudomonas spp. | Less Susceptible / Resistant | semanticscholar.org |
Bactericidal Activity Assessments
While the MIC indicates the concentration of an antimicrobial that inhibits growth (bacteriostatic activity), bactericidal activity assessments determine the concentration that actively kills the bacteria. The primary metric for this is the Minimum Bactericidal Concentration (MBC).
Minimum Bactericidal Concentration (MBC) Determination: The MBC is defined as the lowest concentration of an antimicrobial agent required to kill a particular bacterium. harvard.edu MBC testing is typically performed as a subsequent step after an MIC test. An aliquot of the broth from each tube in the MIC test that shows no visible growth is subcultured onto an antibiotic-free solid agar medium. After incubation, the number of surviving organisms is determined by colony counts. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum. harvard.edu
Time-Kill Assays: These are dynamic methods used to assess the rate at which an antimicrobial agent kills a bacterial population over time. In these studies, a standardized bacterial suspension is exposed to a specific concentration of the antimicrobial in a broth medium. At various time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn, serially diluted, and plated onto agar to determine the number of viable bacteria (colony-forming units). nih.gov The results are typically plotted as the log10 of viable cell counts versus time, providing a visual representation of the bactericidal effect. nih.gov
Research has shown that this compound exhibits bactericidal properties. A study investigating its effects on common bacteria associated with fish diseases, Vibrio harveyi and Vibrio splendidus, found that this compound displayed relatively low MICs and MBCs, with values under 25 µg/mL. researchgate.net This indicates that the concentrations needed to kill these pathogens are close to those needed to inhibit their growth, suggesting potent bactericidal activity.
Table 2: Bactericidal Activity of this compound
| Pathogen | Activity Metric | Concentration (µg/mL) | Source |
|---|---|---|---|
| Vibrio harveyi | MBC | < 25 | researchgate.net |
| Vibrio splendidus | MBC | < 25 | researchgate.net |
Dynamics of Antimicrobial Resistance Development
Molecular Mechanisms of Resistance Acquisition
The molecular underpinnings of resistance to sodium nifurstyrenate (B10784907) in aquatic bacteria are not extensively detailed in publicly available research. However, by examining the mechanisms of resistance to other nitrofuran compounds, such as nitrofurantoin (B1679001), we can infer potential pathways. Resistance to nitrofurans is often multifactorial, involving both chromosomal mutations and the acquisition of mobile genetic elements.
It is plausible that similar transferable plasmids could be a mechanism for the dissemination of sodium nifurstyrenate resistance among aquatic bacteria. These plasmids often carry multiple resistance genes, contributing to the broader issue of multidrug resistance in aquaculture environments.
Resistance to nitrofurans can arise from mutations in the bacterial chromosome. The primary mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases into reactive intermediates that damage bacterial DNA and other macromolecules nih.govwikipedia.org. Mutations that lead to the inactivation or reduced activity of these nitroreductase enzymes can, therefore, confer resistance.
In Escherichia coli, mutations in the nfsA and nfsB genes, which encode nitroreductases, are the major mechanism of resistance to nitrofurantoin nih.govbiorxiv.org. These mutations can include single nucleotide variations, small insertions or deletions (indels), larger deletions, and disruptions by insertion sequences biorxiv.orgbiorxiv.org. It is hypothesized that a similar mechanism of mutational adaptation in homologous genes could be responsible for resistance to this compound in aquatic pathogens.
The table below outlines the general types of mutations observed in nitrofuran resistance, which may be applicable to this compound.
| Gene | Function | Observed Mutations Conferring Nitrofuran Resistance | Potential Impact |
| nfsA | Major nitroreductase | Single Nucleotide Variations (SNVs), frameshifts, indels, premature stop codons | Loss of function, preventing the activation of the nitrofuran compound. |
| nfsB | Minor nitroreductase | SNVs, indels, gene disruptions | Reduced activation of the nitrofuran compound. |
| ribE | Riboflavin synthesis | Mutations affecting cofactor availability for nitroreductases | Indirectly reduces the efficiency of nitrofuran activation. |
Cross-Resistance Profiles and Multidrug Resistance Phenotypes
Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant concern in the management of bacterial infections. Studies on nitrofuran derivatives have shown evidence of cross-resistance. For example, in uropathogenic E. coli, cross-resistance between nitrofurantoin and furazidin has been observed nih.gov.
In the context of this compound, research has indicated varying susceptibility among different bacterial genera isolated from rotifers (Brachionus plicatilis), which are used as live food in aquaculture. A study demonstrated that while all tested Vibrio strains were sensitive to this compound, strains of Acinetobacter, Moraxella, and Pseudomonas were found to be less susceptible or resistant. This suggests that intrinsic or acquired resistance mechanisms in these genera may contribute to a broader resistance profile.
The following table summarizes the in vitro susceptibility of different bacterial genera to this compound.
| Bacterial Genus | Susceptibility to this compound | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |
| Vibrio | Sensitive | 0.1 - 1.6 |
| Acinetobacter | Less susceptible to resistant | > 1.6 |
| Moraxella | Less susceptible to resistant | > 1.6 |
| Pseudomonas | Less susceptible to resistant | > 1.6 |
Bacteria resistant to this compound may also exhibit resistance to other classes of antibiotics, leading to multidrug resistance (MDR) phenotypes. The presence of MDR plasmids, which can carry genes for resistance to multiple drugs, is a major driver of this phenomenon in aquaculture nih.gov.
Environmental and Ecological Factors Driving Resistance Evolution
The evolution of antimicrobial resistance is not solely dependent on molecular mechanisms but is also heavily influenced by environmental and ecological factors.
The use of antimicrobial agents in aquaculture creates a strong selective pressure that favors the survival and proliferation of resistant bacteria nih.govnih.govmdpi.com. Even at sub-inhibitory concentrations, antibiotics can select for resistant strains and promote the transfer of resistance genes. The continuous or repeated use of this compound in fish farms can lead to an increase in the prevalence of resistant bacteria in the aquatic environment, including in the water column, sediment, and the gut microbiota of aquatic organisms mdpi.com.
The persistence of antibiotic residues in the aquatic environment can also contribute to the maintenance of resistance genes within bacterial communities, even in the absence of active treatment mdpi.com. This highlights the importance of responsible use of antimicrobial agents in aquaculture to minimize the development of resistance.
Bacterial communities in aquaculture ecosystems are complex and dynamic, with numerous interspecies interactions that can influence the evolution and spread of antibiotic resistance. Horizontal gene transfer (HGT) is a key process through which resistance genes can be exchanged between different bacterial species and genera mdpi.commdpi.com. This can occur through conjugation (transfer of plasmids), transformation (uptake of free DNA), and transduction (transfer by bacteriophages) mdpi.com.
Structure Activity Relationship Sar and Rational Design
Structural Determinants of Antimicrobial Potency
The 5-nitrofuran core is the essential pharmacophore responsible for the antimicrobial activity of sodium nifurstyrenate (B10784907) and other drugs in its class. smolecule.com The mechanism is multifaceted but hinges on the reductive activation of the nitro group (—NO₂) at the C5 position of the furan (B31954) ring. smolecule.com
Upon entering a bacterial cell, the nitro group undergoes enzymatic reduction by bacterial nitroreductases. This process generates highly reactive, short-lived electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and potentially nitro anion free radicals. smolecule.com These reactive species are cytotoxic and exert their antibacterial effects through several mechanisms:
DNA Damage: The generated intermediates can interact with and damage bacterial DNA, causing strand breakage and inhibiting DNA replication and repair processes. This disruption of genetic integrity is a primary factor in bacterial cell death. smolecule.com
Inhibition of Protein Synthesis: The reactive metabolites can bind to ribosomal proteins, disrupting their structure and function. This interference with the ribosome, the cellular machinery for protein synthesis, halts the production of essential proteins necessary for bacterial growth and survival. smolecule.com
Disruption of Metabolic Enzymes: The electrophilic intermediates can inhibit various bacterial enzymes, particularly those involved in crucial metabolic pathways like the citric acid cycle and carbohydrate metabolism.
The furan ring itself acts as a scaffold, positioning the nitro group correctly and facilitating its interaction with bacterial reductase enzymes. The electronic properties of the aromatic furan ring are vital for the redox cycling process that activates the nitro group. Without both the furan ring and the nitro group, the compound would lose its characteristic antibacterial activity.
The key components of this moiety are the styrenyl (vinylbenzene) linker and the terminal carboxylate group.
Styrenyl Linker: The conjugated system formed by the furan ring, the vinyl bridge, and the benzene (B151609) ring creates a planar structure that can influence how the molecule interacts with biological targets. This extended π-system affects the electronic properties of the entire molecule, which can modulate the reduction potential of the nitro group and, consequently, its activation rate.
Carboxylate Group: The sodium carboxylate (—COONa) group at the para-position of the benzene ring is a critical feature. As an ionized group, it imparts significant hydrophilicity to the molecule, influencing its solubility in aqueous environments. This property is important for its formulation and distribution. Furthermore, this group can affect the molecule's transport across bacterial membranes and its pharmacokinetic properties within the host organism. nih.gov
Elucidation of Structural Features Governing Immunomodulatory Effects
Beyond its direct antimicrobial actions, evidence suggests that sodium nifurstyrenate possesses immunomodulatory properties. Research has indicated that the compound can inhibit the production of interleukin-2 (B1167480) (IL-2). smolecule.com IL-2 is a key cytokine that plays a central role in the proliferation and differentiation of T-cells, which are critical for orchestrating the adaptive immune response. By suppressing IL-2 production, this compound may modulate the host's immune reaction, although the precise structural determinants and the mechanism for this effect are not fully elucidated. This immunomodulatory action is separate from its antibacterial effects and suggests a potential interaction with host cellular signaling pathways.
Computational Chemistry and Molecular Docking in SAR Studies
While specific computational studies on this compound are not widely published, the broader class of nitrofuran antibiotics has been investigated using these methods. Computational chemistry and molecular docking are powerful tools for understanding the SAR of antimicrobial agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitrofuran derivatives, QSAR studies have highlighted the importance of electronic parameters, such as the reduction potential of the nitro group, in determining antimicrobial potency. These models can predict the activity of novel derivatives, guiding synthesis efforts toward more effective compounds.
Molecular Docking: Molecular docking simulations can predict how a ligand, such as this compound, binds to the active site of a target protein. For nitrofurans, a key target is bacterial nitroreductase. Docking studies can elucidate the specific interactions (e.g., hydrogen bonds, π-stacking) between the drug and the enzyme's active site. Such studies could reveal how the furan ring and carboxystyrene moiety of this compound orient the critical nitro group within the enzyme's catalytic pocket to facilitate its reduction. These computational insights are invaluable for understanding the mechanism of action at a molecular level and for designing new molecules with enhanced affinity for the target enzyme.
| Computational Method | Application in Nitrofuran SAR | Potential Insights for this compound |
|---|---|---|
| QSAR | Correlates physicochemical properties (e.g., electronic, hydrophobic) of nitrofuran analogues with their antimicrobial activity. | Predicting the antimicrobial potency of novel this compound derivatives based on modifications to the carboxystyrene moiety. |
| Molecular Docking | Simulates the binding of nitrofuran compounds to the active site of bacterial nitroreductase enzymes. | Visualizing the binding pose of this compound in nitroreductase and identifying key amino acid interactions that facilitate the reduction of the nitro group. |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties, such as the reduction potential, of nitrofuran molecules. | Determining how structural changes affect the ease of nitro group reduction and subsequent activation. |
Rational Design Principles for Enhanced Efficacy and Selectivity
The SAR data for this compound and related nitrofurans provide a foundation for the rational design of new analogues with improved therapeutic profiles. The goal is to enhance antimicrobial efficacy and selectivity, thereby increasing potency against target pathogens while minimizing potential effects on the host.
Key rational design strategies include:
Modification of the C2 Side Chain: The carboxystyrene moiety is a prime target for modification. Altering the length, rigidity, and functional groups of this side chain could optimize the compound's pharmacokinetic properties, such as absorption and tissue distribution. For example, replacing the benzene ring with other heterocyclic systems or modifying the substituents on the ring could fine-tune the molecule's solubility and interaction with bacterial targets.
Bioisosteric Replacement: The furan ring or other parts of the molecule could be replaced with bioisosteres (substituents with similar physical or chemical properties) to potentially improve stability or reduce toxicity while maintaining antimicrobial activity.
Targeting Specific Nitroreductases: Different bacterial species possess distinct nitroreductase enzymes. By using computational docking studies, the structure of this compound can be modified to achieve higher affinity and faster activation by the specific nitroreductases of a target pathogen, thereby increasing its selectivity and potency.
| Design Principle | Structural Target on this compound | Desired Outcome |
|---|---|---|
| Optimize Pharmacokinetics | Carboxystyrene moiety (e.g., modifying carboxylate group to an ester) | Improved membrane permeability and bioavailability. |
| Enhance Target Selectivity | Entire molecular structure | Increased affinity for pathogen-specific nitroreductases over host enzymes. |
| Modulate Reduction Potential | Substituents on the benzene or furan ring | Fine-tuning the rate of reductive activation for optimal efficacy. |
By applying these principles, medicinal chemists can systematically develop next-generation nitrofuran derivatives based on the this compound scaffold, aiming for superior antimicrobial agents to combat bacterial infections.
Advanced Analytical and Diagnostic Methodologies
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are instrumental in providing accurate and reliable quantification of sodium nifurstyrenate (B10784907). These methods are characterized by their high sensitivity and specificity, making them suitable for regulatory and research applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sodium nifurstyrenate. A simple and effective HPLC method has been developed for the quantification of this compound in biological samples such as yellowtail serum. tandfonline.com The optimization of this method involves several key parameters to achieve accurate and reproducible results.
The separation is typically performed on a C18 column, which is a reversed-phase column with a nonpolar stationary phase. tandfonline.comchemicalbook.com The mobile phase composition is a critical factor in achieving good separation. A common mobile phase consists of a mixture of a buffer solution and an organic solvent. For instance, a mobile phase composed of 50 mM potassium phthalate (B1215562) at pH 4 and acetonitrile (B52724) in a 40:60 ratio has been successfully used. tandfonline.com The pH of the mobile phase is important for controlling the ionization of the analyte and, consequently, its retention on the column.
The detection of this compound is typically carried out using a UV detector set at a specific wavelength. A wavelength of 420 nm has been found to be suitable for the detection of this compound. tandfonline.com The flow rate of the mobile phase is another important parameter that affects the analysis time and the resolution of the chromatographic peaks. A consistent and optimized flow rate ensures reproducible retention times.
This HPLC method has demonstrated good performance, with an average recovery of 102% and a linear relationship between the peak area and the amount of this compound. tandfonline.com The method is capable of determining concentrations ranging from 2.5 ng to 1000 ng in a 100 μL serum sample. tandfonline.com In another study, an HPLC method for determining this compound levels in cultured yellowtail after oral administration showed high recoveries from various tissues: 97% for serum, 90% for muscle, 97% for liver, 90% for kidney, and 98% for bile. tandfonline.comnih.gov The detection limit of this method was 0.05 μg/ml for serum, muscle, liver, and kidney, and 0.1 μg/ml for bile. tandfonline.comnih.gov
| Parameter | Optimized Condition |
|---|---|
| Column | C18 |
| Mobile Phase | 50 mM Potassium Phthalate (pH 4) - Acetonitrile (40:60) |
| Detection Wavelength | 420 nm |
| Linear Range | 2.5 ng - 1000 ng in 100 µL serum |
| Average Recovery | 102% |
For highly sensitive and specific detection of this compound residues in edible tissues, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed and validated. tandfonline.com This method is suitable for the determination of this compound in various food matrices, including the muscle and liver of swine and chicken, as well as in fish muscle. tandfonline.com
The sample preparation for this method involves an ultrasound-assisted extraction with acetonitrile, followed by a defatting step with n-hexane and a final clean-up using solid-phase extraction (SPE) with Oasis HLB cartridges. tandfonline.com The analytes are detected using multiple reaction monitoring (MRM) in the negative scan mode, which allows for the acquisition of two diagnostic product ions for this compound, ensuring high specificity. tandfonline.com
The validation of this LC-MS/MS method has demonstrated its robustness and reliability. The decision limits (CCα) with an alpha error of 1% ranged from 0.09 to 0.26 μg/kg, while the detection capability (CCβ) with a beta error of 5% was between 0.33 and 0.97 μg/kg in the tested tissues. tandfonline.com The method also showed good recoveries, ranging from 71% to 110%, with excellent relative standard deviations (RSD). tandfonline.com These validation parameters indicate that the method is simple, rapid, sensitive, and compliant with regulatory requirements for the determination of this compound residues in food. tandfonline.com
| Validation Parameter | Value |
|---|---|
| Decision Limit (CCα) | 0.09 - 0.26 μg/kg |
| Detection Capability (CCβ) | 0.33 - 0.97 μg/kg |
| Recovery Rate | 71% - 110% |
Immunological Detection Systems
Immunological detection systems offer rapid, specific, and sensitive alternatives for the screening of this compound. These methods are based on the highly specific interaction between an antigen and an antibody.
A rapid, specific, and sensitive immunochromatographic strip test has been developed for the determination of this compound residues in fish. tandfonline.comtandfonline.com This lateral flow immunoassay provides results within 5 minutes, making it suitable for on-site screening. tandfonline.com
The design of the strip test involves the immobilization of an antigen, specifically NFS-ovalbumin, on the test line of a nitrocellulose membrane. A goat anti-mouse IgG antibody is immobilized on the control line. tandfonline.comtandfonline.com The sample preparation for this test is straightforward and includes an ultrasonic bath extraction with acetonitrile, centrifugation, filtration, and resuspension. tandfonline.comtandfonline.com
The performance of the immunochromatographic strip test has been thoroughly evaluated. Under optimized conditions, the cut-off limit for this compound was determined to be 5 ng/mL in 0.01 M phosphate-buffered saline (PBS) and 10 ng/mL in fish samples. tandfonline.com The results are visually interpreted: a visible test line indicates a negative result, while the absence of the test line indicates a positive result. researchgate.net The control line should always be visible for the test to be valid. researchgate.net
| Matrix | Cut-off Limit |
|---|---|
| 0.01 M Phosphate-Buffered Saline | 5 ng/mL |
| Fish | 10 ng/mL |
The development of a highly specific monoclonal antibody is a crucial step in the creation of a reliable immunological detection system for this compound. The process begins with the synthesis of an immunogen. Since this compound is a small molecule (a hapten), it needs to be conjugated to a larger carrier protein to elicit an immune response in an animal. frontiersin.org In one study, this compound was conjugated to bovine serum albumin (BSA) to create the immunogen NFS-EDC-BSA. researchgate.net
Female BALB/c mice are then immunized with this conjugate. researchgate.net The mouse with the highest antibody titer is selected for the production of monoclonal antibodies through hybridoma technology. researchgate.net The resulting monoclonal antibody, designated as 1C5, has a half-maximal inhibitory concentration (IC50) of 0.38 ng/mL, indicating a high affinity for this compound. tandfonline.com
The specificity of the monoclonal antibody is a critical parameter and is assessed by testing its cross-reactivity with other related compounds. A highly specific monoclonal antibody will have minimal or no cross-reactivity with other nitrofurans or structurally similar molecules, ensuring that the immunoassay provides accurate results for this compound.
Advanced analytical methods allow for both the qualitative and quantitative analysis of this compound in a variety of biological matrices.
The immunochromatographic strip test provides a qualitative and semi-quantitative analysis. tandfonline.com It allows for the rapid screening of fish samples, with a cut-off limit of 10 ng/mL. tandfonline.com This enables the quick identification of samples that may contain this compound residues.
For precise quantification, LC-MS/MS is the method of choice. This technique has been successfully applied to determine the concentration of this compound in various tissues from different animal species. tandfonline.com The method has been validated for muscle and liver of swine and chicken, as well as for fish muscle. tandfonline.com The high sensitivity and specificity of LC-MS/MS make it an ideal confirmatory method for regulatory purposes.
HPLC methods have also been used for the quantitative analysis of this compound in biological fluids and tissues. For example, an HPLC method was used to determine the concentration of this compound in the serum, muscle, liver, kidney, and bile of yellowtail. tandfonline.comnih.gov
| Analytical Method | Biological Matrix | Type of Analysis |
|---|---|---|
| Immunochromatographic Strip Test | Fish | Qualitative/Semi-quantitative |
| LC-MS/MS | Swine Muscle and Liver | Quantitative |
| LC-MS/MS | Chicken Muscle and Liver | Quantitative |
| LC-MS/MS | Fish Muscle | Quantitative |
| HPLC | Yellowtail Serum | Quantitative |
| HPLC | Yellowtail Muscle | Quantitative |
| HPLC | Yellowtail Liver | Quantitative |
| HPLC | Yellowtail Kidney | Quantitative |
| HPLC | Yellowtail Bile | Quantitative |
Future Perspectives and Translational Research
Identification and Synthesis of Next-Generation Analogues
The therapeutic lifespan of any antimicrobial agent is finite due to the inevitable development of resistance. A proactive approach to this challenge involves the continuous development of next-generation analogues that can circumvent existing resistance mechanisms or offer improved efficacy and safety profiles. Research in this area for compounds related to sodium nifurstyrenate (B10784907) focuses on modifying the core structure to enhance its antibacterial activity and pharmacological properties.
The synthesis of analogues often involves a multi-step process targeting specific moieties of the parent molecule. For instance, the core synthesis of sodium nifurstyrenate involves a condensation reaction to form the vinyl group and subsequent nitration of the furan (B31954) ring. Future synthetic strategies may explore:
Modification of the Furan Ring: Replacing the furan ring with other heterocyclic systems, such as thiophene, has been explored for similar compounds like nifuroxazide. This has led to the synthesis of 5-nitrothiophene derivatives that have shown significant activity against multidrug-resistant bacteria, providing a potential pathway for developing new analogues. nih.gov
Alterations to the Styrene Linker: Modifying the vinyl group connecting the furan and benzene (B151609) rings could influence the molecule's flexibility, solubility, and interaction with bacterial targets.
Substitution on the Benzoic Acid Moiety: Introducing different functional groups to the p-substituted benzoic acid portion of the molecule could modulate its pharmacokinetic properties and target affinity.
The goal of these synthetic endeavors is to create novel chemical entities with potent activity against a broad spectrum of aquatic pathogens, including those that have developed resistance to the parent compound.
Table 1: Potential Strategies for Next-Generation Analogue Synthesis
| Molecular Target | Synthetic Approach | Desired Outcome |
|---|---|---|
| Furan Ring | Isosteric replacement (e.g., with thiophene) | Circumvent resistance, broaden activity spectrum |
| Styrene Linker | Alteration of chain length or rigidity | Improve pharmacokinetic properties |
Investigation of Synergistic Therapeutic Combinations
The use of combination therapy is a well-established strategy to enhance antimicrobial efficacy, reduce the likelihood of resistance development, and in some cases, lower the required concentration of individual drugs. frontiersin.org Synergistic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, are of particular interest. frontiersin.orgnih.gov
For this compound, research into synergistic combinations could unlock new therapeutic potential. While specific studies on this compound combinations are limited, the principles derived from broader antimicrobial research are applicable. Potential partner drugs could include those with different mechanisms of action, which could lead to a multi-pronged attack on bacterial cells. For example, combining a cell wall synthesis inhibitor with a protein synthesis inhibitor can be highly effective.
Research has shown that synergistic combinations can be more specific to particular cellular contexts, which may lead to improved therapeutic selectivity with fewer off-target effects. nih.govnih.gov Investigating the synergistic potential of this compound with other established aquaculture antimicrobials or even non-antibiotic compounds could lead to more robust and sustainable treatment protocols.
Table 2: Examples of Synergistic Antimicrobial Combinations Against Resistant Pathogens
| Drug Combination | Pathogen | Observed Effect |
|---|---|---|
| Peptide K11 and Meropenem | Multidrug-Resistant Klebsiella pneumoniae | Synergistic effect against over 50% of isolates frontiersin.org |
| Amikacin and Meropenem | Pseudomonas aeruginosa | Synergistic action affecting multiple metabolic pathways frontiersin.org |
| Teriflunomide and Fluconazole | Antibiotic-Resistant Candida albicans | Significant synergistic antimicrobial effects in vitro frontiersin.org |
This table provides general examples of synergistic combinations to illustrate the concept; specific research on this compound combinations is a future research direction.
Role in Integrated Aquaculture Disease Management Strategies
Modern aquaculture is moving away from a reactive, treatment-focused approach towards a more holistic and integrated strategy for disease management. This involves a combination of preventative measures, biosecurity, and targeted treatments to maintain animal health and minimize the environmental impact of aquaculture operations. This compound, while an effective therapeutic, is best utilized within such an integrated framework.
An integrated approach includes:
Biosecurity and Husbandry: Implementing strict biosecurity protocols to prevent the introduction and spread of pathogens is the first line of defense. This is complemented by optimizing water quality, nutrition, and stocking densities to reduce stress on the fish, thereby enhancing their natural resistance to disease.
Probiotics and Prebiotics: The use of beneficial bacteria (probiotics) to outcompete pathogenic microbes and improve the gut health of fish is a growing area of interest. aquadapt.orgusda.gov This nature-based solution can reduce the reliance on antimicrobial drugs. aquadapt.org
Judicious Use of Antimicrobials: When disease outbreaks occur despite preventative measures, antimicrobials like this compound play a crucial role. In an integrated system, their use is based on accurate diagnosis and susceptibility testing to ensure they are used only when necessary and are effective against the causative agent.
By incorporating this compound into a broader disease management strategy, its efficacy can be preserved, and the development of resistance can be slowed.
Innovation in Resistance Surveillance and Mitigation Technologies
The long-term utility of this compound is contingent upon effective surveillance of antimicrobial resistance (AMR) and the development of strategies to mitigate its spread. Innovations in this area are critical for informing treatment guidelines and preserving the effectiveness of existing drugs.
Future surveillance will likely involve a combination of phenotypic and genotypic methods:
Phenotypic Testing: Traditional methods that measure the minimum inhibitory concentrations (MICs) of a drug against bacterial isolates remain important for clinical decision-making.
Genotypic Tools: The use of genomic analysis, such as polymerase chain reaction (PCR) and whole-genome sequencing, allows for the rapid detection of specific resistance genes within bacterial populations. nih.gov These tools can be used to track the spread of resistance mechanisms and identify new ones as they emerge. nih.gov
Mitigation strategies will need to be multifaceted, involving not only the prudent use of antimicrobials in aquaculture but also management of the wider aquatic environment. Understanding the environmental fate of antimicrobials and their residues is crucial for preventing the selection of resistant bacteria in the environment. nih.gov National and international frameworks for AMR surveillance in aquaculture are being developed to standardize data collection and sharing, which will be essential for a coordinated global response to the threat of antimicrobial resistance. fao.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
